molecular formula C13H13NO3S B14239250 4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid CAS No. 503616-29-3

4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid

Cat. No.: B14239250
CAS No.: 503616-29-3
M. Wt: 263.31 g/mol
InChI Key: BWKTVIAQIHOPHP-UHFFFAOYSA-N
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Description

4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry and materials science

Preparation Methods

The synthesis of 4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-benzothiophene-2-carbonyl chloride with 4-aminobutanoic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid can be compared with other benzothiophene derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

503616-29-3

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

4-(1-benzothiophene-2-carbonylamino)butanoic acid

InChI

InChI=1S/C13H13NO3S/c15-12(16)6-3-7-14-13(17)11-8-9-4-1-2-5-10(9)18-11/h1-2,4-5,8H,3,6-7H2,(H,14,17)(H,15,16)

InChI Key

BWKTVIAQIHOPHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCCC(=O)O

Origin of Product

United States

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